molecular formula C8H20N2Si B3350347 1-Methyl-4-(trimethylsilyl)piperazine CAS No. 27001-68-9

1-Methyl-4-(trimethylsilyl)piperazine

Cat. No. B3350347
CAS RN: 27001-68-9
M. Wt: 172.34 g/mol
InChI Key: DRZJLAKXDHZRLU-UHFFFAOYSA-N
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Description

1-Methyl-4-(trimethylsilyl)piperazine is an organic compound with the molecular formula C8H20N2Si and a molecular weight of 172.34 g/mol. This compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methyl group and a trimethylsilyl group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(trimethylsilyl)piperazine consists of a piperazine ring substituted with a methyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

The trimethylsilyl group in 1-Methyl-4-(trimethylsilyl)piperazine is a functional group in organic chemistry. This group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications . Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Mechanism of Action

The mechanism of action of piperazine derivatives is often related to their biological and pharmaceutical activity. Piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Safety and Hazards

The safety data sheet for a similar compound, Methylpiperazine, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperazine derivatives, including 1-Methyl-4-(trimethylsilyl)piperazine, have potential applications in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD) . The widespread presence of the piperazine moiety in drugs or in bioactive molecules suggests potential future directions in the development of new pharmaceuticals .

properties

IUPAC Name

trimethyl-(4-methylpiperazin-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZJLAKXDHZRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503002
Record name 1-Methyl-4-(trimethylsilyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(trimethylsilyl)piperazine

CAS RN

27001-68-9
Record name 1-Methyl-4-(trimethylsilyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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